molecular formula C22H44N2O8S B12678699 Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate CAS No. 98072-24-3

Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate

Cat. No.: B12678699
CAS No.: 98072-24-3
M. Wt: 496.7 g/mol
InChI Key: YARMIMBNBZXONF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate is a zwitterionic monomer used in the synthesis of polysulfobetaines. These polymers are electrically neutral and contain both cationic and anionic groups within a single monomer unit. The compound is known for its interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate typically involves the reaction of methacryloyl chloride with 3-(dimethylamino)-2,2-dimethylpropanol in the presence of a base to form the intermediate. This intermediate is then reacted with sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale polymerization processes. The monomer is polymerized using free-radical initiators under controlled conditions to produce polysulfobetaines. These processes are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through its zwitterionic nature, which allows it to interact with both cationic and anionic species. This interaction is crucial for its antielectrolyte behavior and biocompatibility. The molecular targets and pathways involved include the formation of stable complexes with various ions and molecules, enhancing its utility in biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate is unique due to its specific structure, which provides enhanced biocompatibility and hemocompatibility compared to other similar compounds. Its ability to form stable complexes with a wide range of ions makes it particularly valuable in biomedical and industrial applications .

Properties

CAS No.

98072-24-3

Molecular Formula

C22H44N2O8S

Molecular Weight

496.7 g/mol

IUPAC Name

dimethyl-(2-methylprop-2-enoyloxymethyl)-(2-methylpropyl)azanium;sulfate

InChI

InChI=1S/2C11H22NO2.H2O4S/c2*1-9(2)7-12(5,6)8-14-11(13)10(3)4;1-5(2,3)4/h2*9H,3,7-8H2,1-2,4-6H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

YARMIMBNBZXONF-UHFFFAOYSA-L

Canonical SMILES

CC(C)C[N+](C)(C)COC(=O)C(=C)C.CC(C)C[N+](C)(C)COC(=O)C(=C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.